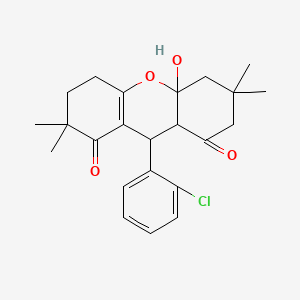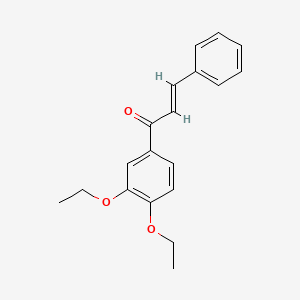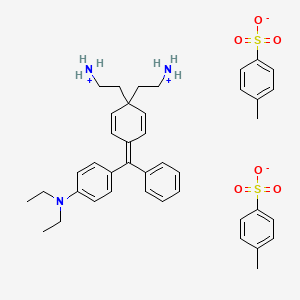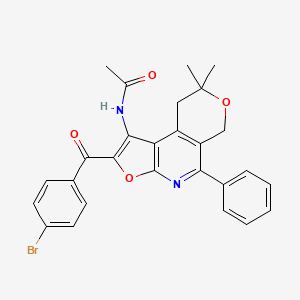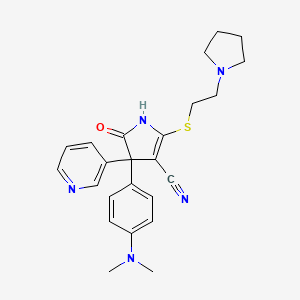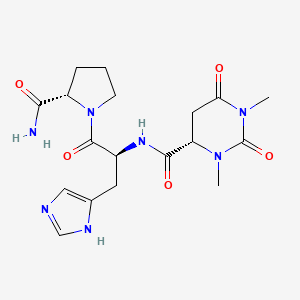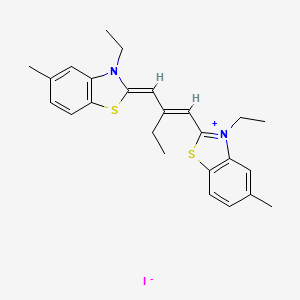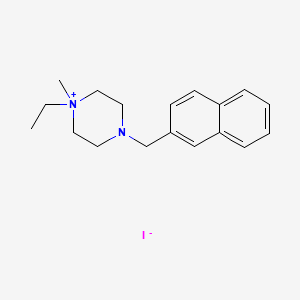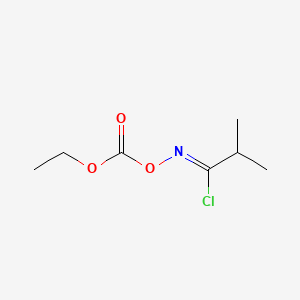
Bis(triethylammonium) sulphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(triethylammonium) sulphite: is a chemical compound that consists of two triethylammonium cations and one sulphite anion. This compound is known for its unique properties and applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: this compound can be synthesized by reacting triethylamine with sulphur dioxide in an aqueous medium. The reaction typically requires controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar reaction but with optimized conditions to achieve higher yields and purity. The process involves the use of large reactors and continuous monitoring to maintain the reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulphate compounds.
Reduction: The compound can also be reduced to form thiosulphate or other reduced sulphur species.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium bisulfite and sodium thiosulfate are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Sulphate salts and other oxidized sulphur compounds.
Reduction Products: Thiosulphate and other reduced sulphur species.
Substitution Products: Derivatives of this compound with different functional groups.
Scientific Research Applications
Chemistry: Bis(triethylammonium) sulphite is used as a reagent in organic synthesis and analytical chemistry for various reactions and processes. Biology: The compound has applications in biological studies, particularly in the study of sulphur metabolism and related biochemical pathways. Medicine: It is used in pharmaceutical research for the development of drugs and therapeutic agents that involve sulphur chemistry. Industry: this compound is utilized in industrial processes, such as in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which bis(triethylammonium) sulphite exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes. It can also participate in redox reactions, influencing the oxidation state of various compounds.
Comparison with Similar Compounds
Sodium Sulphite: A commonly used compound with similar applications but different chemical properties.
Potassium Bisulphite: Another related compound used in various industrial and laboratory processes.
Ammonium Sulphite: Similar in structure but with different cationic components.
Uniqueness: Bis(triethylammonium) sulphite is unique due to its specific combination of triethylammonium cations, which impart distinct chemical and physical properties compared to other sulphite compounds.
Properties
CAS No. |
38664-32-3 |
|---|---|
Molecular Formula |
C12H32N2O9S |
Molecular Weight |
380.46 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;sulfurous acid |
InChI |
InChI=1S/2C6H15NO3.H2O3S/c2*8-4-1-7(2-5-9)3-6-10;1-4(2)3/h2*8-10H,1-6H2;(H2,1,2,3) |
InChI Key |
GUJJAMUVAFCYGS-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.OS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




